2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Description
This compound features a benzodioxol-5-yloxy group linked via an acetamide bridge to a propyl chain terminating in a 6-oxo-1,6-dihydropyridazine core substituted with a 4-methoxyphenyl moiety. Key structural attributes include:
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-29-17-5-3-16(4-6-17)19-8-10-23(28)26(25-19)12-2-11-24-22(27)14-30-18-7-9-20-21(13-18)32-15-31-20/h3-10,13H,2,11-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURXSOAHWUXQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with 4-methoxyphenyl derivatives under suitable conditions.
Construction of the Pyridazinone Ring: This is typically done through the condensation of hydrazine derivatives with diketones or ketoesters.
Final Coupling Reaction: The final step involves coupling the benzodioxole and pyridazinone intermediates through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the structure-activity relationships of related molecules and to develop new chemical probes.
Industrial Applications: It may have applications in the development of new materials, catalysts, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analog 1: 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(1,4-Diazepan-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide (Example 121, EP 2,903,618 B1)
- Core structure : Pyrimidine instead of dihydropyridazine.
- Functional groups : Indazole and diazepane substituents vs. 4-methoxyphenyl.
- Pharmacological implications : Pyrimidine-based analogs often target kinases (e.g., EGFR), while dihydropyridazines may exhibit distinct redox properties.
- Synthesis : Similar coupling methods (e.g., carbodiimide-mediated amidation) but diverges in heterocyclic intermediate preparation.
- Spectroscopic data: Reported $ ^1H $ NMR (δ 12.94 ppm for NH) and MS ($ m/z $ 515 [M+H]$^+ $) highlight diagnostic peaks for acetamide and aromatic protons.
Structural Analog 2: (R)-2-(4-(2-((1-(5-Chloro-6-Oxo-1,6-Dihydropyridazin-4-yl)Pyrrolidin-3-yl)Oxy)Pyridin-4-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-Cyclopropylacetamide (EP 4,139,296 B1)
Structural Analog 3: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (Pharmacopeial Forum)
- Core structure: Tetrahydropyrimidinone vs. dihydropyridazinone.
- Functional groups : Branched alkyl chains and stereochemical complexity vs. the target’s planar benzodioxol group.
- Activity implications : Stereochemistry and hydroxyl groups may influence solubility and target selectivity.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Research Findings and Implications
- Docking studies: Glide docking ( ) predicts that the dihydropyridazinone core in the target compound may adopt poses similar to pyrimidine-based analogs, with RMSD <2 Å in optimized conformations.
- Metabolic stability : The benzodioxol group likely improves resistance to oxidative metabolism compared to simpler phenyl substituents .
- Activity trends : Methoxy groups (target compound) balance lipophilicity and hydrogen bonding, whereas chloro groups (EP 4,139,296 B1) may enhance covalent interactions .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Moiety : The benzodioxole structure is synthesized from starting materials such as 1,3-benzodioxole.
- Pyridazine Formation : The incorporation of the pyridazine ring involves cyclization reactions with appropriate precursors.
- Amide Bond Formation : The final step usually involves coupling the benzodioxole with the pyridazine derivative to form the amide bond.
Pharmacological Profile
The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4, which plays a significant role in inflammatory processes. PDE inhibitors are of interest for their therapeutic potential in treating respiratory diseases and other inflammatory conditions.
In Vitro Studies
In vitro studies have shown that this compound exhibits moderate to potent inhibitory activity against PDE4 enzymes. For instance, in a study evaluating a series of related compounds, one derivative demonstrated an IC50 value of 140 nM , indicating strong enzyme inhibition .
In Vivo Efficacy
In vivo experiments using animal models have reported that administration of this compound can significantly reduce airway hyperreactivity in asthmatic mice. The effective dose (ED50) was found to be approximately 18.3 mg/kg , showcasing its potential for therapeutic use in respiratory disorders .
Study 1: Antiinflammatory Effects
A study conducted on the anti-inflammatory effects of various PDE4 inhibitors included this compound as one of the candidates. Results indicated that it effectively reduced eosinophil peroxidase activity and improved lung histology in treated subjects .
Study 2: Comparison with Conventional Drugs
Comparative studies against conventional anti-inflammatory drugs revealed that this compound exhibited superior efficacy in certain assays, particularly in reducing inflammation markers and improving respiratory function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole and pyridazine moieties can significantly influence potency and selectivity towards PDE4.
| Modification | Effect on Activity |
|---|---|
| Increased methoxy substitution on phenyl ring | Enhanced potency |
| Alteration of amide linker length | Variable impact on selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
